One study describes the synthesis of fasiglifam (TAK-875), a potent and selective agonist of the free fatty acid receptor 1 (FFA1), which shares the 4-[(2-Fluorobenzyl)oxy]benzamide core structure. This study focuses on exploring modifications to the periphery of the fasiglifam core while maintaining the 4-[(2-Fluorobenzyl)oxy]benzamide moiety. []
Fasiglifam, containing the 4-[(2-Fluorobenzyl)oxy]benzamide core, exerts its therapeutic effect by activating FFA1, a G protein-coupled receptor highly expressed in pancreatic beta cells. []
4-[(2-Fluorobenzyl)oxy]benzamide, as a core structural component of fasiglifam and its analogs, has potential applications in treating type 2 diabetes. []
CAS No.: 137945-48-3
CAS No.: 8067-24-1
CAS No.: 1306-05-4
CAS No.: 17729-30-5
CAS No.: 70222-94-5